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molecular formula C11H8O2S B133457 3-phenylthiophene-2-carboxylic Acid CAS No. 10341-88-5

3-phenylthiophene-2-carboxylic Acid

Cat. No. B133457
M. Wt: 204.25 g/mol
InChI Key: KWWGBNRBZMJKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825129B2

Procedure details

8N Jones' reagent (ca. 10 ml) was added dropwise to a solution of 3-phenylthiophen-2-aldehyde (5) (0.58 g, 3.1 mmol) in 32 ml of acetone, until an orange colour persisted. The mixture was stirred at room temperature for 18 hrs. Isopropanol (5 ml) was added to remove the excess Jones' reagent and the mixture was then filtered, the organic solvents were evaporated under vacuum and extracted with ethyl acetate (4×100 ml). The combined organic layer was washed with a saturated solution of NaCl, dried (Na2SO4), and evaporated under reduced pressure. The mixture was then chromatographed using 95/5 chloroform/methanol, thus giving the compound (6) (0.44 g, 1.36 mmol, 46% yield) (M.Pt. 200-202° C.). 1H-NMR (CDCl3) ä 6.87-7.37 (m, 5H, Ph-H), 7.05 (d J=5.0 Hz, 1H, th-H4), 7.53 (d J=5.0 Hz, 1H, th-H5).
Name
Jones' reagent
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[C:14]1([C:20]2[CH:24]=[CH:23][S:22][C:21]=2[CH:25]=[O:26])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(O)(C)C>CC(C)=O>[C:14]1([C:20]2[CH:24]=[CH:23][S:22][C:21]=2[C:25]([OH:3])=[O:26])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Jones' reagent
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
0.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(SC=C1)C=O
Name
Quantity
32 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the excess Jones' reagent
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the organic solvents were evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was then chromatographed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(SC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.36 mmol
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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